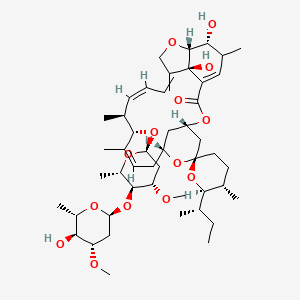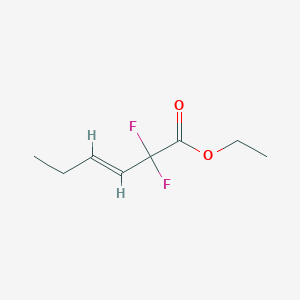![molecular formula C22H24ClN3O B1146578 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one CAS No. 758637-88-6](/img/structure/B1146578.png)
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azelastine-d3 primarily targets the histamine H1-receptors . These receptors are G-protein-coupled receptors found on nerve endings and smooth muscle cells . They play a crucial role in mediating allergic reactions and inflammatory responses .
Mode of Action
Azelastine-d3 acts as a selective antagonist of histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions .
Biochemical Pathways
Azelastine-d3 affects several biochemical pathways. It inhibits the release of histamine from mast cells following antigen and non-antigen stimuli . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms of allergies .
Pharmacokinetics
The systemic bioavailability of azelastine-d3 is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This indicates that the compound is readily absorbed and distributed in the body, contributing to its bioavailability .
Result of Action
The antagonistic action of azelastine-d3 on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes symptoms of allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus .
Action Environment
The efficacy and stability of azelastine-d3 can be influenced by various environmental factors. For instance, the onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . This suggests that the route of administration can significantly impact the compound’s action .
Properties
CAS No. |
758637-88-6 |
|---|---|
Molecular Formula |
C22H24ClN3O |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
InChI Key |
MBUVEWMHONZEQD-KQORAOOSSA-N |
SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Synonyms |
4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)









